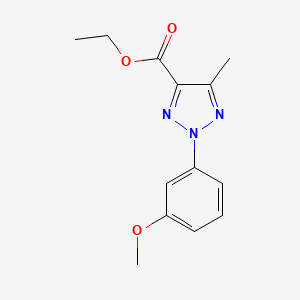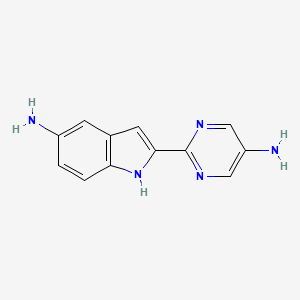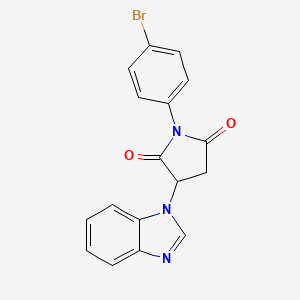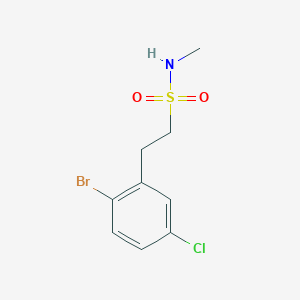![molecular formula C17H16Cl2O4 B13870555 3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B13870555.png)
3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid is an organic compound that belongs to the class of phenoxy acids This compound is characterized by the presence of a dichlorophenoxy group attached to a phenyl ring, which is further connected to an ethoxypropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 3,5-dichlorophenol, which is then reacted with 4-bromophenol in the presence of a base to form 3,5-dichlorophenoxyphenol.
Ethylation: The 3,5-dichlorophenoxyphenol is then subjected to an ethylation reaction using ethyl bromide in the presence of a strong base such as sodium hydride to form the ethoxy derivative.
Carboxylation: The final step involves the carboxylation of the ethoxy derivative using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as an antifungal and antibacterial agent. It has shown activity against various microbial strains.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties. It is being studied for its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: Utilized in the production of herbicides and pesticides due to its ability to disrupt plant growth and development.
Mecanismo De Acción
The mechanism of action of 3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Pathways: It inhibits the production of pro-inflammatory mediators like prostaglandins and leukotrienes, thereby reducing inflammation and oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-Dichlorophenoxy)benzaldehyde: Similar structure but with an aldehyde group instead of an ethoxypropanoic acid moiety.
3-(2,4-Dichlorophenoxymethyl)-1-phenyl-1H-pyrazole: Contains a pyrazole ring and is studied for its antitumor properties.
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Known for its antifungal activity.
Uniqueness
3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxypropanoic acid moiety allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C17H16Cl2O4 |
|---|---|
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoic acid |
InChI |
InChI=1S/C17H16Cl2O4/c1-2-22-16(10-17(20)21)11-3-5-14(6-4-11)23-15-8-12(18)7-13(19)9-15/h3-9,16H,2,10H2,1H3,(H,20,21) |
Clave InChI |
PZVURIMARLLTFJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(=O)O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



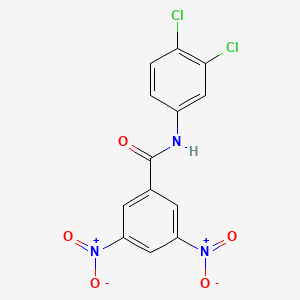
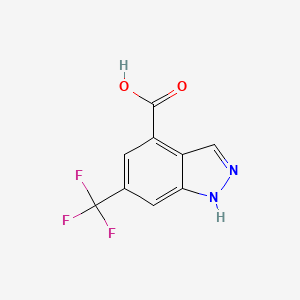
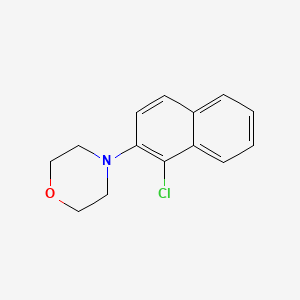


![Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B13870513.png)
